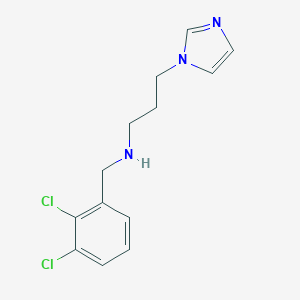![molecular formula C18H14Cl2N2O4 B267877 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B267877.png)
2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The compound is known by its chemical name, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has significant biochemical and physiological effects. The compound has been found to inhibit the production of nitric oxide, which is known to play a role in inflammation and pain. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments include its ability to inhibit COX enzymes, reduce inflammation, and induce apoptosis in cancer cells. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. One direction is to explore its potential use in cancer therapy and to investigate its mechanism of action in inducing apoptosis in cancer cells. Another direction is to study the compound's potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method of the compound and to improve its solubility and stability for use in lab experiments.
Conclusion:
In conclusion, 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a synthetic compound that has potential therapeutic applications in various fields. The compound has been synthesized using different methods, and its mechanism of action is not fully understood. However, studies have shown that the compound has significant biochemical and physiological effects, including its ability to inhibit COX enzymes, reduce inflammation, and induce apoptosis in cancer cells. The compound has advantages and limitations for use in lab experiments, and there are several future directions for research on the compound.
Synthesemethoden
The synthesis of 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can be achieved using different methods. One of the most common methods is the reaction of 2-(2,4-dichlorophenyl)-2-oxoethylamine with ethyl 3-amino-4-oxobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been studied for its potential therapeutic applications in various fields. The compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Produktname |
2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide |
|---|---|
Molekularformel |
C18H14Cl2N2O4 |
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
2-[3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-10-5-6-11(13(20)7-10)15(23)8-18(26)12-3-1-2-4-14(12)22(17(18)25)9-16(21)24/h1-7,26H,8-9H2,(H2,21,24) |
InChI-Schlüssel |
RJWFYJNAXVJKKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)
![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)


![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
